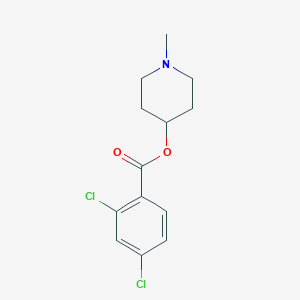![molecular formula C23H25NO6S B257877 N-(1,1-dioxidotetrahydro-3-thienyl)-3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanamide](/img/structure/B257877.png)
N-(1,1-dioxidotetrahydro-3-thienyl)-3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-dioxidotetrahydro-3-thienyl)-3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanamide is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in the field of medicine. The compound is known to possess various biochemical and physiological effects, and its mechanism of action has been a subject of extensive research.
Aplicaciones Científicas De Investigación
N-(1,1-dioxidotetrahydro-3-thienyl)-3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanamide has several potential scientific research applications. The compound has been studied for its potential anticancer properties, and it has been shown to inhibit the growth of cancer cells in vitro. Additionally, the compound has been studied for its potential anti-inflammatory properties, and it has been shown to reduce inflammation in animal models.
Mecanismo De Acción
The mechanism of action of N-(1,1-dioxidotetrahydro-3-thienyl)-3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanamide is not fully understood. However, it is believed to work by inhibiting various enzymes and proteins involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
N-(1,1-dioxidotetrahydro-3-thienyl)-3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanamide has several biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, the compound has been shown to reduce the production of pro-inflammatory cytokines, which are molecules that contribute to inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,1-dioxidotetrahydro-3-thienyl)-3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanamide has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize, and it has been shown to have potent anticancer and anti-inflammatory properties. However, the compound is not very water-soluble, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on N-(1,1-dioxidotetrahydro-3-thienyl)-3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanamide. One direction is to study the compound's potential as a treatment for other diseases, such as autoimmune disorders. Another direction is to develop more water-soluble derivatives of the compound to improve its in vivo efficacy. Additionally, further research is needed to fully understand the compound's mechanism of action and to optimize its synthesis method for large-scale production.
Conclusion:
In conclusion, N-(1,1-dioxidotetrahydro-3-thienyl)-3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanamide is a chemical compound that has several potential applications in the field of medicine. The compound has been shown to have potent anticancer and anti-inflammatory properties, and it has several advantages and limitations for lab experiments. Future research on the compound's potential as a treatment for other diseases and its mechanism of action is needed to fully understand its therapeutic potential.
Métodos De Síntesis
The synthesis of N-(1,1-dioxidotetrahydro-3-thienyl)-3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanamide is a complex process that involves several steps. The synthesis method involves the use of various reagents and catalysts to produce the final compound. The details of the synthesis method are beyond the scope of this paper.
Propiedades
Nombre del producto |
N-(1,1-dioxidotetrahydro-3-thienyl)-3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanamide |
|---|---|
Fórmula molecular |
C23H25NO6S |
Peso molecular |
443.5 g/mol |
Nombre IUPAC |
N-(1,1-dioxothiolan-3-yl)-3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-3-yl)propanamide |
InChI |
InChI=1S/C23H25NO6S/c1-13-15(6-7-22(25)24-14-8-9-31(27,28)12-14)23(26)30-20-11-21-18(10-17(13)20)16-4-2-3-5-19(16)29-21/h10-11,14H,2-9,12H2,1H3,(H,24,25) |
Clave InChI |
WXFMLDOUGLVIQQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC2=C1C=C3C4=C(CCCC4)OC3=C2)CCC(=O)NC5CCS(=O)(=O)C5 |
SMILES canónico |
CC1=C(C(=O)OC2=CC3=C(C=C12)C4=C(O3)CCCC4)CCC(=O)NC5CCS(=O)(=O)C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4-hydroxy-3-methoxyphenyl)[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]acetonitrile](/img/structure/B257799.png)



![5-ethyl-4-{[1-(4-fluorophenyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B257811.png)
![Ethyl 4-(4-fluoroanilino)benzo[h]quinoline-3-carboxylate](/img/structure/B257812.png)

![1-[Benzyl(methyl)amino]propan-2-yl 2-fluorobenzoate](/img/structure/B257817.png)

![Tert-butyl 3-methyl-1-{5-[(4-methylbenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}butylcarbamate](/img/structure/B257828.png)
![N-{[5-(4-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide](/img/structure/B257839.png)
![Tert-butyl 3-methyl-1-{5-[(3-methylbenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}butylcarbamate](/img/structure/B257840.png)
![N-allyl-2,5-dichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B257841.png)